1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride 1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15826383
InChI: InChI=1S/C10H11F4N3.2ClH/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17;;/h5-6,15H,1-4H2;2*1H
SMILES:
Molecular Formula: C10H13Cl2F4N3
Molecular Weight: 322.13 g/mol

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride

CAS No.:

Cat. No.: VC15826383

Molecular Formula: C10H13Cl2F4N3

Molecular Weight: 322.13 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazine dihydrochloride -

Specification

Molecular Formula C10H13Cl2F4N3
Molecular Weight 322.13 g/mol
IUPAC Name 1-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine;dihydrochloride
Standard InChI InChI=1S/C10H11F4N3.2ClH/c11-8-5-7(10(12,13)14)6-16-9(8)17-3-1-15-2-4-17;;/h5-6,15H,1-4H2;2*1H
Standard InChI Key PDTXZECZXCNBJG-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Properties

PropertyValue
IUPAC Name1-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride
Molecular FormulaC<sub>10</sub>H<sub>13</sub>Cl<sub>2</sub>F<sub>4</sub>N<sub>3</sub>
Molecular Weight322.13 g/mol
CAS Number2097934-17-1
SMILESC1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)F.Cl.Cl

The compound features a pyridine ring substituted with fluorine (C3) and trifluoromethyl (C5) groups, linked to a piperazine moiety. The dihydrochloride salt improves aqueous solubility for pharmacological applications .

Structural Analysis

  • Pyridine Core: The electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) and fluorine groups increase metabolic stability and influence π-π stacking interactions with biological targets .

  • Piperazine Motif: The six-membered ring provides conformational flexibility, enabling interactions with neurotransmitter transporters (e.g., GlyT1) and receptors (e.g., mAChR) .

Synthesis and Physicochemical Properties

Synthetic Routes

A representative synthesis involves:

  • Nucleophilic Aromatic Substitution:

    • Reacting 2,3-difluoro-5-(trifluoromethyl)pyridine with piperazine in acetonitrile at 40°C for 4.5 hours .

    • Reagents: Triethylamine (base), acetonitrile (solvent).

    • Yield: ~90% after flash chromatography .

  • Salt Formation:

    • Treating the free base with HCl in ethanol to precipitate the dihydrochloride salt.

Physicochemical Data

PropertyValue/Description
Solubility>50 mg/mL in water (salt form)
logP (Predicted)2.16 (enhanced CNS penetration)
pKa7.2 (piperazine N-H), 3.1 (pyridine)

The trifluoromethyl group increases hydrophobicity, while the dihydrochloride salt counterbalances this for improved bioavailability .

Pharmacological Applications

GlyT1 Inhibition

  • Mechanism: Inhibits glycine reuptake, potentiating NMDA receptor activity by increasing synaptic glycine levels .

  • Relevance:

    • Schizophrenia: RG1678 (structurally related) showed efficacy in Phase II trials by improving negative symptoms .

    • Cognitive Disorders: Enhanced NMDA function may address deficits in Alzheimer’s disease .

mAChR Modulation

  • Activity: Pyridine-piperazine derivatives act as positive allosteric modulators (PAMs) of M3 mAChR, with IC<sub>50</sub> values <10 nM .

  • Therapeutic Potential: Overactive bladder (relaxing smooth muscle) and CNS disorders .

Comparative Pharmacokinetics

Parameter1-(3-Fluoro-5-(trifluoromethyl)pyridin-2-yl)piperazineRG1678
Plasma Half-Life (Rat)2.1 hours3.5 hours
Brain-to-Plasma Ratio0.81.2
CYP450 InhibitionLow (CYP3A4 IC<sub>50</sub> >50 µM)Moderate (CYP2D6)

Data extrapolated from structurally analogous compounds .

HazardGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Avoid ingestion
Skin IrritationH315Wear gloves
Eye DamageH318Use safety goggles

Stability

  • Storage: 4°C, protected from light and moisture .

  • Decomposition: >200°C, releasing HCl and fluorinated gases .

Future Directions

  • Clinical Translation: Structural optimization to improve brain penetration (e.g., reducing molecular weight <450 Da) .

  • Polypharmacology: Dual GlyT1/mAChR modulation for synergistic effects in neurodegenerative diseases .

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